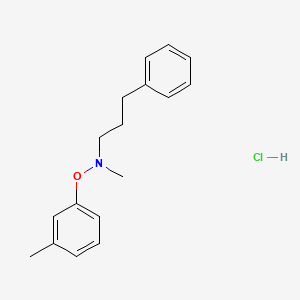

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride” is also known as “atomoxetine hydrochloride”. It is a selective norepinephrine reuptake inhibitor . This compound is used in the form of capsules containing 10, 18, 25, 40, 60, 80, or 100 mg of atomoxetine, for treating attention-deficit/hyperactivity disorder .

Synthesis Analysis

The synthesis of atomoxetine hydrochloride involves the preparation of the atomoxetine using 3-phenyl chloropropyl amine as a starting material. The process involves bromination of said starting compound by using N-bromosuccinimide. Further, the bromo derivative is condensed with o-cresol to result in a compound, which is then subjected to amination using methylamine .Molecular Structure Analysis

The molecular formula of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is C17H22ClNO . The molecular weight is 291.81600 .Chemical Reactions Analysis

The process of synthesis involves several chemical reactions. The starting compound 3-phenyl chloropropyl amine is brominated using N-bromosuccinimide. The resultant bromo derivative is then condensed with o-cresol. The compound thus formed is subjected to amination using methylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride are not fully available. The molecular weight is 291.81600 . The molecular formula is C17H22ClNO .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Natural Products

Phenol derivatives like n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Production of Conducting Polymers

These phenol derivatives are also used in the synthesis of conducting polymers . The properties of these polymers can be tailored by modifying the functional groups around the aromatic ring .

Use in Plastics Industry

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is used in the production of plastics . It improves the materials’ thermal stability and flame resistance .

Application in Adhesives

This compound is used in the production of adhesives . It enhances the performance of adhesives by improving their thermal stability .

Coating Applications

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is used in coatings due to its ability to improve thermal stability and flame resistance .

Antioxidant Properties

This compound has potential biological activities, including antioxidant properties . It can be used in various industries to prevent oxidation and prolong the shelf life of products .

Ultraviolet Absorbers

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride acts as an ultraviolet absorber . It can be used in various industries to protect products from UV radiation .

Flame Retardants

This compound is used as a flame retardant . It can be added to various materials to reduce their flammability .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-methyl-N-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUUFXMYKVCGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,](/img/no-structure.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)